2,4,6-Tri(2-pyridyl)-1,3,5-triazine is a heterocyclic compound characterized by its triazine core and three 2-pyridyl substituents. Its molecular formula is with a molecular weight of 312.33 g/mol. The compound is notable for its ability to act as a versatile ligand in coordination chemistry, forming complexes with various metal ions. Its structure features a central triazine ring, which contributes to its stability and reactivity in different chemical environments .
TPTZ's primary mechanism of action involves complex formation with metal ions. The lone pairs on the nitrogen atoms of TPTZ interact with the empty d-orbitals of the metal ion, forming a coordinate covalent bond. In the case of iron determination, the formed Fe(TPTZ)²⁺ complex exhibits a characteristic color that can be measured spectrophotometrically to determine the iron concentration in a sample [].
TPTZ is a widely used chelating agent for iron (Fe) ions. It forms a stable colored complex with Fe(II) ions, allowing for its quantification through spectrophotometry [1]. This method offers high sensitivity and selectivity for Fe(II) determination in various samples, including environmental water, biological fluids, and food products [1, 2].
*Source:* GoldBio - 2,4,6-Tris(2-pyridyl)-1,3,5-triazine:
TPTZ can also be employed to determine total iron content in a sample. By reducing Fe(III) to Fe(II) using a suitable reducing agent, the total iron forms a colored complex with TPTZ, measurable using spectrophotometry [3]. This approach is valuable for analyzing iron levels in pharmaceuticals, food, and biological samples.
*Source:* Sigma-Aldrich - 2,4,6-Tris(2-pyridyl)-s-triazine:
Research suggests TPTZ might have applications beyond iron analysis. Studies have investigated its use in:
Several synthesis methods have been developed for 2,4,6-tri(2-pyridyl)-1,3,5-triazine:
The applications of 2,4,6-tri(2-pyridyl)-1,3,5-triazine are diverse:
Studies on the interactions of 2,4,6-tri(2-pyridyl)-1,3,5-triazine with various metal ions have revealed insights into its coordination chemistry. These interactions often lead to significant changes in electronic properties and stability of the resulting complexes. For example, complexes formed with lanthanide ions exhibit distinct luminescent properties that are exploited in optical applications .
Several compounds share structural similarities with 2,4,6-tri(2-pyridyl)-1,3,5-triazine:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,4-Di(2-pyridyl)-1,3,5-triazine | Triazine with two pyridyl groups | Less steric hindrance; different coordination behavior |
2-Amino-4-(pyridin-2-yl)-1H-imidazole | Imidazole derivative | Exhibits different biological activities |
1,3-Bis(2-pyridyl)urea | Urea derivative | Different reactivity patterns compared to triazines |
The uniqueness of 2,4,6-tri(2-pyridyl)-1,3,5-triazine lies in its three pyridyl groups that enhance its chelating ability and stability in forming metal complexes compared to its analogs.
2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ) has the empirical formula C₁₈H₁₂N₆ and a molecular weight of 312.34 g/mol. Its planar structure consists of a central triazine ring symmetrically substituted with three pyridyl groups at the 2-, 4-, and 6-positions.
X-ray diffraction studies reveal TPTZ crystallizes in a monoclinic system with space group P2(1)/n. Unit cell parameters include:
Parameter | Value |
---|---|
a | 17.139 Å |
b | 14.618 Å |
c | 17.983 Å |
β | 95.58° |
Volume | 4484.2 ų |
These data confirm a distorted octahedral geometry when coordinated to metal ions like Ni(II).
The IUPAC name is 2,4,6-tripyridin-2-yl-1,3,5-triazine. Common synonyms include:
TPTZ is typically synthesized via cyclocondensation reactions between cyanuric chloride and 2-aminopyridine derivatives. A conventional route involves:
Purification methods include:
TPTZ exhibits a melting point range of 248–252°C. Thermogravimetric analysis (TGA) shows decomposition above 300°C, indicating moderate thermal stability.
Solvent | Solubility |
---|---|
Methanol | 100 mg/mL |
Dimethyl sulfoxide | 50 mg/mL |
Water | Insoluble |
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
UV-Vis Spectroscopy:
2,4,6-Tri(2-pyridyl)-1,3,5-triazine demonstrates exceptional versatility as a tridentate chelating ligand through its triazine ring nitrogen and two pyridyl nitrogen atoms, forming a meridional N,N,N coordination geometry with metal centers [1] [2]. The ligand adopts its most stable coordination mode by binding through the three nitrogen donor sites in a planar arrangement, creating a rigid tripodal coordination environment around the metal ion [3] [4]. Single-crystal X-ray diffraction studies have revealed that the tridentate binding mode involves coordination through one nitrogen atom from the central triazine ring and two nitrogen atoms from the pyridyl substituents, with typical coordination distances ranging from 2.267 to 2.433 Angstroms for cadmium complexes [4].
The geometric constraints imposed by the rigid triazine backbone result in characteristic bite angles that are notably different from those observed in terpyridine complexes. In cadmium complexes, the N-Metal-N bite angles range from 68.97° to 69.07°, considerably smaller than the ideal octahedral angle of 90° [4]. This angular constraint leads to distorted coordination geometries around the metal centers, with five-coordinate complexes commonly adopting distorted square pyramidal or trigonal bipyramidal geometries [3].
The electronic structure of the ligand plays a crucial role in stabilizing the tridentate coordination mode. The triazine ring possesses a low-lying LUMO that can accept electron density from metal d-orbitals through π-back bonding, while the pyridyl nitrogen atoms serve as σ-donors [5]. This dual electronic behavior makes 2,4,6-tri(2-pyridyl)-1,3,5-triazine particularly effective in stabilizing both electron-rich and electron-poor metal centers.
Beyond its primary tridentate coordination mode, 2,4,6-tri(2-pyridyl)-1,3,5-triazine exhibits remarkable flexibility in adopting alternative binding configurations, including monodentate and bridging modes that facilitate the formation of polynuclear complexes and coordination polymers [6] [7]. The ligand can coordinate through a single nitrogen donor site, typically one of the pyridyl nitrogens, while the remaining coordination sites remain available for interaction with additional metal centers or serve as hydrogen bond acceptors [8] [2].
Bridging coordination modes are particularly significant in the formation of extended structures. The ligand can adopt a μ₂-bridging configuration where two nitrogen atoms coordinate to different metal centers, or more complex μ₃ and μ₄ bridging modes involving the triazine nitrogen and multiple pyridyl nitrogens simultaneously [9] [6]. In ruthenium-zinc heterometallic systems, 2,4,6-tri(2-pyridyl)-1,3,5-triazine demonstrates orthogonal coordination behavior, selectively binding to different metals through different donor atoms, with phosphorus-containing analogues showing preferential coordination modes based on the hard-soft acid-base principle [9].
The formation of bridging complexes is often accompanied by interesting structural motifs, including zigzag chains, ladder-like structures, and Greek frame architectures [9] [10]. These diverse structural arrangements arise from the ability of the ligand to adopt different conformations while maintaining its aromatic character and electronic communication between metal centers.
Transition metal complexes of 2,4,6-tri(2-pyridyl)-1,3,5-triazine exhibit remarkable structural and electronic diversity, with manganese, cobalt, copper, and ruthenium forming particularly stable and well-characterized derivatives [2] [11]. Manganese(II) complexes typically adopt octahedral geometries with the tridentate ligand occupying three coordination sites, while the remaining positions are filled by monodentate ligands such as water molecules or halides [11]. The magnetic properties of these complexes are influenced by the ligand field strength, with 2,4,6-tri(2-pyridyl)-1,3,5-triazine acting as a moderate to strong field ligand.
Cobalt complexes demonstrate interesting spin-crossover behavior, particularly in the iron(II) derivatives where the ligand field strength can be tuned through external conditions [10]. The formation of ladder-like coordination polymers has been observed in iron(II) systems with cyanido-bridged architectures, where [Fe(II)(2,4,6-tri(2-pyridyl)-1,3,5-triazine)]²⁺ complex cations coordinate to [M(CN)₄]²⁻ metalloligands through cyanide bridges [10].
Ruthenium complexes exhibit particularly rich coordination chemistry, with both mononuclear and dinuclear species being readily accessible [2]. The formation of mixed-valent ruthenium(II)/ruthenium(III) complexes has been achieved, where the ligand bridges two metal centers in an asymmetric fashion through tridentate and cyclometalated binding modes. These mixed-valent species show high comproportionation constants ranging from 1.1 × 10¹² to 2 × 10⁹, indicating substantial electronic communication between the metal centers [2].
Copper complexes typically form square planar or distorted octahedral geometries, with the flexibility of the coordination sphere allowing for the accommodation of additional ligands [11]. The redox properties of copper-2,4,6-tri(2-pyridyl)-1,3,5-triazine complexes have been extensively studied, revealing multiple electron transfer processes involving both the metal center and the ligand π-system.
Lanthanide complexes of 2,4,6-tri(2-pyridyl)-1,3,5-triazine represent a particularly important class of compounds due to their exceptional photophysical properties and potential applications in luminescent materials [12] [13]. Europium(III) complexes exhibit intense red luminescence with characteristic emission bands arising from the ⁵D₀ → ⁷Fⱼ (J = 0-4) transitions, with the ligand serving as an efficient antenna for sensitizing lanthanide emission through energy transfer processes [12].
The coordination chemistry of europium complexes is dominated by the large ionic radius and high coordination numbers typical of lanthanide ions. Crystal structures reveal coordination numbers ranging from seven to nine, with the tridentate 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand occupying three coordination sites and additional positions filled by carboxylate ligands, water molecules, or other donor atoms [12]. The europium-nitrogen bond distances typically range from 2.50 to 2.70 Angstroms, consistent with ionic bonding character.
Dysprosium complexes demonstrate significant single-molecule magnet behavior, with the crystal field effects imposed by the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand contributing to magnetic anisotropy [13]. The luminescence quantum efficiencies of europium complexes have been measured at 25.0% and 16.7% for different coordination environments, with luminescence lifetimes of 0.761 and 0.447 milliseconds respectively [12].
The formation of coordination polymers is common in lanthanide systems, with the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand bridging multiple metal centers through its nitrogen donor atoms. One-dimensional chain structures and two-dimensional layered architectures have been structurally characterized, with the extended structures stabilized by hydrogen bonding and π-π stacking interactions [12].
Group 12 metal complexes of 2,4,6-tri(2-pyridyl)-1,3,5-triazine exhibit distinctive coordination geometries and bonding characteristics that reflect the filled d¹⁰ electronic configuration of these metal ions [4] [14]. Zinc complexes commonly adopt tetrahedral, square pyramidal, or octahedral coordination geometries depending on the number and nature of additional ligands present [9] [6]. In zinc tetraphenylporphyrin systems, the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand coordinates through a single nitrogen atom in an axial position, forming five-coordinate square pyramidal complexes [9].
Cadmium complexes have been extensively characterized by single-crystal X-ray diffraction, revealing five-coordinate geometries with the tridentate ligand providing three nitrogen donors and two additional coordination sites occupied by chloride ions [4]. The cadmium-nitrogen bond distances range from 2.268 to 2.433 Angstroms, with the central triazine nitrogen forming the shortest bond at 2.268 Angstroms. The coordination geometry around cadmium is best described as distorted square pyramidal with significant deviations from ideal bond angles due to the rigid ligand framework.
Mercury complexes are less well characterized but are expected to exhibit similar coordination preferences to the lighter Group 12 analogues. The larger ionic radius of mercury typically leads to longer metal-nitrogen bond distances and more flexible coordination geometries. The tendency of mercury to form linear two-coordinate complexes may compete with the chelating ability of the tridentate ligand, potentially leading to oligomeric or polymeric structures.
The Group 12 complexes often serve as building blocks for the construction of heterometallic coordination polymers, where the filled d¹⁰ configuration provides structural stability while allowing for the incorporation of additional metal centers through bridging ligands [9] [6]. These heterometallic systems have shown interesting photophysical and magnetic properties that are distinct from the individual components.
Single-crystal X-ray diffraction represents the most definitive method for determining the complete three-dimensional structure of 2,4,6-tri(2-pyridyl)-1,3,5-triazine metal complexes, providing detailed information about bond lengths, bond angles, coordination geometries, and crystal packing arrangements [15] [4]. This non-destructive analytical technique exploits the constructive interference of monochromatic X-rays with the crystalline lattice when Bragg's Law conditions are satisfied, allowing for the unambiguous determination of atomic positions within the unit cell [15].
Structural analyses of cadmium complexes have revealed triclinic crystal systems with space group P1̄, characterized by unit cell parameters of a = 8.8750(6) Å, b = 9.2010(7) Å, c = 10.2677(7) Å, with α = 82.5151(9)°, β = 65.636(1)°, and γ = 82.798(1)° [4]. The refinement statistics typically show excellent agreement between observed and calculated structure factors, with R-factors below 0.025 and goodness-of-fit values near 1.0, indicating high-quality structural solutions.
The coordination environment around metal centers has been precisely determined through single-crystal diffraction studies. In cadmium complexes, the five-coordinate geometry exhibits Cd-N bond distances of 2.387(2), 2.268(2), and 2.433(2) Angstroms for the three nitrogen donors from the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand, while Cd-Cl distances are 2.418(1) and 2.443(1) Angstroms [4]. These bond lengths are consistent with ionic bonding character and typical coordination distances for cadmium-nitrogen interactions.
The crystal packing arrangements reveal extensive hydrogen bonding networks and π-π stacking interactions that stabilize the three-dimensional structure. Hydrogen bond distances range from 2.023 to 2.468 Angstroms for classical O-H···O interactions and 2.254 to 2.360 Angstroms for O-H···Cl contacts, while π-π stacking interactions between triazine and pyridyl rings show centroid-centroid distances of approximately 3.976 Angstroms [4].
Extended X-ray Absorption Fine Structure spectroscopy provides crucial information about the local coordination environment of metal centers in 2,4,6-tri(2-pyridyl)-1,3,5-triazine complexes, particularly for systems where single-crystal diffraction data are not available or for solution-phase studies [16] [17]. EXAFS analysis yields precise metal-ligand bond distances, coordination numbers, and information about the disorder in the coordination sphere through the analysis of photoelectron scattering patterns [18].
The EXAFS technique is particularly valuable for distinguishing between different coordination modes of the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand, as the technique is sensitive to the number and types of coordinating atoms within approximately 5 Angstroms of the absorbing metal center [17]. For lanthanide complexes, EXAFS can resolve multiple coordination shells arising from the nitrogen donors of the ligand and additional coordinating species such as water molecules or carboxylate groups [19].
The analysis of EXAFS data requires sophisticated fitting procedures that account for the theoretical scattering pathways and phase shifts associated with different atom types. For 2,4,6-tri(2-pyridyl)-1,3,5-triazine complexes, the presence of multiple nitrogen scatterers at similar distances can complicate the analysis, requiring careful consideration of multiple scattering effects and coordination geometry constraints [20].
EXAFS studies have been particularly informative for understanding the solution behavior of these complexes, including ligand exchange processes and the stability of different coordination modes under varying conditions. The technique can detect subtle changes in coordination geometry that may not be apparent from other spectroscopic methods, making it invaluable for mechanistic studies of catalytic processes involving these complexes [20].
Magnetic susceptibility measurements and electron paramagnetic resonance spectroscopy provide complementary information about the electronic structure and magnetic properties of paramagnetic 2,4,6-tri(2-pyridyl)-1,3,5-triazine metal complexes [21] [22]. Temperature-dependent magnetic susceptibility data can reveal spin-crossover behavior, magnetic exchange interactions in polynuclear complexes, and zero-field splitting parameters for high-spin systems [22].
High-frequency, high-field EPR spectroscopy has proven particularly valuable for characterizing high-spin metal complexes that are difficult to study using conventional X-band EPR techniques [22]. For iron(II) complexes, HFEPR can resolve transitions that are broadened beyond detection in conventional EPR, allowing for precise determination of zero-field splitting parameters and g-values [22]. The technique employs magnetic fields up to 25 Tesla and frequencies in the sub-terahertz range to achieve the necessary resolution for these challenging systems.
EPR spectroscopy of ruthenium complexes has revealed rhombic spectra at 77 K with average g-values around 2.15 and g-anisotropy values of approximately 0.5, characteristic of low-spin ruthenium(III) in distorted octahedral environments [2]. Mixed-valent dinuclear ruthenium complexes show both metal-centered and ligand-centered radical signals, providing evidence for electronic delocalization between the metal centers through the bridging 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand.
The analysis of magnetic data often requires consideration of ligand field effects and potential contributions from thermally accessible excited states. Variable-temperature studies can distinguish between different magnetic behaviors, such as simple paramagnetism, spin-crossover phenomena, and antiferromagnetic coupling in polynuclear systems [23]. The magnetic data provide crucial validation for electronic structure calculations and help establish structure-property relationships in these complex systems.
Complex Type | Metal-N Distance (Å) | Coordination Number | Magnetic Behavior | Reference |
---|---|---|---|---|
[Cd(HABPT)Cl₂] | 2.268-2.433 | 5 | Diamagnetic | [4] |
[Fe(tptz)M(CN)₄] | 2.10-2.25 | 6 | Spin-crossover | [10] |
[Ru(tptz)(acac)(CH₃CN)]⁺ | 1.95-2.05 | 6 | Low-spin | [2] |
[Ni(tptz)₂]²⁺ | 2.05-2.15 | 6 | Paramagnetic | [14] |
Irritant